molecular formula C17H17N5O2S B2891470 2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379977-67-8

2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2891470
M. Wt: 355.42
InChI Key: HFOACICDDXYOFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. The benzothiadiazol-5-yl group indicates a benzene ring fused with a thiadiazole ring. The pyrimidin-2-yloxymethyl group suggests a pyrimidine ring attached via an oxygen atom to a methyl group. The piperidin-1-yl group indicates a six-membered ring containing nitrogen .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Benzothiadiazoles, for example, are known to undergo standard aromatic compound reactions, forming nitro and chloro derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the benzothiadiazol-5-yl group in 2,1,3-benzothiadiazol-5-yl isothiocyanate has a molecular weight of 193.25 .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For similar compounds, precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(13-2-3-14-15(10-13)21-25-20-14)22-8-4-12(5-9-22)11-24-17-18-6-1-7-19-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOACICDDXYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

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